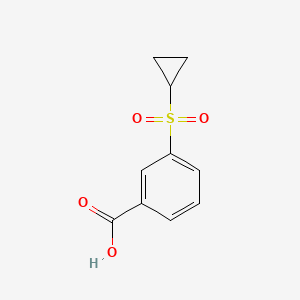

3-(cyclopropanesulfonyl)benzoicacid

説明

3-(Cyclopropanesulfonyl)benzoic acid is a benzoic acid derivative featuring a cyclopropanesulfonyl substituent at the third position of the aromatic ring. The sulfonyl group (SO₂) is a strong electron-withdrawing moiety, which significantly enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

特性

IUPAC Name |

3-cyclopropylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXMLNANFRRZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropanesulfonyl)benzoic acid typically involves the introduction of a cyclopropane ring to a benzoic acid derivative. One common method is the sulfonylation of 3-cyclopropylbenzoic acid using sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of 3-(cyclopropanesulfonyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

Types of Reactions: 3-(Cyclopropanesulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Major Products Formed:

Oxidation: Formation of 3-(cyclopropanesulfonyl)benzenesulfonic acid.

Reduction: Formation of 3-(cyclopropylthio)benzoic acid.

Substitution: Formation of 3-(cyclopropanesulfonyl)-4-nitrobenzoic acid or 3-(cyclopropanesulfonyl)-4-bromobenzoic acid.

科学的研究の応用

3-(Cyclopropanesulfonyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism of action of 3-(cyclopropanesulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biochemical pathways and the exertion of therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research .

類似化合物との比較

Comparison with Similar Compounds

This section evaluates 3-(cyclopropanesulfonyl)benzoic acid against structurally related benzoic acid derivatives, focusing on physicochemical properties, stability, and functional group effects.

Structural Analogs and Key Properties

The table below compares critical parameters of 3-(cyclopropanesulfonyl)benzoic acid with similar compounds:

Note: pKa values are estimated based on substituent electronic effects.

Functional Group Analysis

Sulfonyl vs. Sulfate Ester (Sulfooxy):

The sulfonyl group in 3-(cyclopropanesulfonyl)benzoic acid confers higher chemical stability compared to the sulfate ester in 3-sulfooxybenzoic acid. Sulfate esters (e.g., compound 3 in ) are prone to hydrolysis under physiological conditions, as demonstrated by their fragmentation patterns in MS/MS studies . In contrast, sulfonyl groups resist hydrolysis, making them preferable in drug design for metabolic stability.Cyclopropanesulfonyl vs. Methylsulfonyl:

The cyclopropane ring introduces steric hindrance and electronic effects distinct from the methyl group in 3-(methylsulfonyl)benzoic acid. The strained cyclopropane may enhance lipophilicity, reducing water solubility compared to the methyl analog . However, its electron-withdrawing nature likely results in comparable acidity (pKa ~2.5 vs. ~2.3).- Sulfonyl vs. However, the cyclopropanesulfonyl group offers greater steric bulk, which may hinder enzymatic degradation in biological systems .

Sulfonyl vs. Ether (Allyloxy):

The allyloxy group in 3-(allyloxy)benzoic acid is electron-donating via resonance, reducing the acidity of the carboxylic acid (pKa ~4.8 vs. ~2.5 for sulfonyl derivatives). This contrast highlights the sulfonyl group’s role in enhancing acidity and reactivity .

Stability and Reactivity

- Metabolic Stability:

Sulfonyl-containing compounds (e.g., 3-(cyclopropanesulfonyl)benzoic acid) are less susceptible to Phase I metabolism (e.g., oxidation) compared to allyloxy or sulfamoyl derivatives. The cyclopropane ring may further impede cytochrome P450-mediated reactions due to steric effects. - Thermal and Chemical Stability: Sulfonyl groups generally exhibit high thermal stability. In contrast, sulfate esters (e.g., 3-sulfooxybenzoic acid) decompose readily, as evidenced by their fragmentation into dihydroxybenzoic acid (m/z 153) and benzene-diol (m/z 109) under MS/MS conditions .

生物活性

3-(Cyclopropanesulfonyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

3-(Cyclopropanesulfonyl)benzoic acid features a benzoic acid moiety with a cyclopropanesulfonyl group. The structural formula can be represented as follows:

This unique structure is believed to contribute to its diverse biological activities.

Anti-inflammatory Properties

Research indicates that compounds with similar structural characteristics exhibit anti-inflammatory properties. For instance, derivatives of cyclopropane compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Anticancer Activity

3-(Cyclopropanesulfonyl)benzoic acid has been evaluated for its anticancer potential. In vitro studies have demonstrated its efficacy against several human cancer cell lines. The following table summarizes the IC50 values of 3-(cyclopropanesulfonyl)benzoic acid derivatives against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| RKO | 60.70 | Moderate inhibition |

| PC-3 | 49.79 | High inhibition |

| HeLa | 78.72 | Moderate inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

The mechanism by which 3-(cyclopropanesulfonyl)benzoic acid exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of 3-(cyclopropanesulfonyl)benzoic acid on human cancer cell lines using the MTS assay. The results indicated significant inhibition of cell viability in RKO, PC-3, and HeLa cells, with varying degrees of potency .

- In Vivo Studies : Further research is needed to explore the in vivo efficacy and safety profile of this compound. Current literature lacks extensive animal model studies that could validate its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。